Maleopimaric acid

Descripción general

Descripción

Maleopimaric acid is a derivative of resin acids, specifically obtained from levopimaric acid and maleic anhydride through a Diels-Alder reaction . This compound has garnered significant interest due to its versatile applications in various fields, including polymer chemistry, pharmacology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maleopimaric acid is synthesized by reacting levopimaric acid with maleic anhydride in a Diels-Alder reaction . The reaction typically involves heating the mixture to facilitate the formation of the adduct. The process can be summarized as follows:

Reactants: Levopimaric acid and maleic anhydride

Conditions: Heating under nitrogen protection at temperatures ranging from 70°C to 140°C for 2-8 hours

Industrial Production Methods: On an industrial scale, the preparation involves mixing rosin with maleic anhydride and an acid solvent, followed by heating and subsequent purification steps . The steps include:

- Mixing 100 parts of rosin, 23-33 parts of maleic anhydride, and 80-150 parts of acid solvent.

- Heating to 70-140°C under nitrogen protection for 2-8 hours.

- Cooling, filtering, and washing the product with organic solvents and hot distilled water.

- Drying to obtain this compound with a purity of over 95% .

Análisis De Reacciones Químicas

Types of Reactions: Maleopimaric acid undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to convert this compound into its oxidized derivatives.

Reduction: Though less common, reduction reactions can be performed under specific conditions.

Substitution: this compound can undergo substitution reactions to form imides, amides, and amidoimides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Substitution: Reactions with amines to form imides and amides typically involve high-boiling solvents or direct melting with amines.

Major Products:

Oxidation: Produces oxidized derivatives of this compound.

Substitution: Forms imides, amides, and amidoimides with valuable properties.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Maleopimaric acid is synthesized primarily through the reaction of maleic anhydride with commercial-grade rosin in a glacial acetic acid medium. This process yields a crystalline complex that can be purified for various applications. The synthesis method has been optimized to enhance yield and purity, making it commercially viable .

Synthesis Method Overview

- Reactants: Maleic anhydride and rosin.

- Medium: Glacial acetic acid (up to 20% water).

- Conditions: Reflux at 118°C for several hours.

- Purification: Heating under vacuum to remove acetic acid .

Industrial Applications

This compound is utilized in several industrial processes:

- Resin Production: It serves as a key component in the manufacture of high-quality resins. Its ability to enhance the properties of resins makes it valuable in coatings and adhesives .

- Coating Aids: The compound is used as a coating aid for gelatin coatings, improving adhesion and durability .

- Tackifying Agent: this compound acts as a tackifying agent in light-colored neoprene applications, although its dark color limits some uses .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound and its derivatives in pharmacology:

- Anticancer Activity: Maleopimaric diimides have shown significant cytotoxicity against various cancer cell lines, including MGC-803 and HCT-116. Compound 4g exhibited an IC50 of 9.85 µM against MGC-803 cells, indicating strong anticancer properties .

- Mechanism of Action: The compound induces apoptosis in cancer cells through activation of caspases and alteration of apoptotic protein levels, suggesting potential for therapeutic use in cancer treatment .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4g | MGC-803 | 9.85 | Apoptosis induction via caspase activation |

| 4g | HCT-116 | 8.47 | Apoptosis induction via caspase activation |

Novel Derivatives and Their Applications

Research has also focused on synthesizing novel derivatives of this compound, expanding its potential applications:

- 1,3-Thiazole Derivatives: New derivatives have been synthesized and evaluated for anticancer, antibacterial, and antifungal activities. These compounds show promise for developing new therapeutic agents .

Table: Antimicrobial Activity of this compound Derivatives

| Derivative | Activity Type | Efficacy Level |

|---|---|---|

| 6a | Antibacterial | Moderate |

| 7a | Antifungal | High |

Mecanismo De Acción

The mechanism of action of maleopimaric acid and its derivatives involves interactions with various molecular targets and pathways:

Antiviral Activity: Some derivatives exhibit antiviral properties by inhibiting the replication of influenza virus.

Antibacterial and Antimicrobial Activity: These properties are attributed to the compound’s ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparación Con Compuestos Similares

Maleopimaric acid is unique due to its specific structure and reactivity. Similar compounds include:

Levopimaric Acid: The precursor to this compound, obtained from pine resin.

Abietic Acid: Another resin acid commonly found in rosin, used in similar applications.

Pimaric Acid: A resin acid without conjugated double bonds, making it more resistant to oxidation.

This compound stands out due to its ability to form a wide range of derivatives with valuable properties, making it a versatile compound in various fields of research and industry .

Actividad Biológica

Maleopimaric acid is a naturally occurring compound derived from the reaction of maleic anhydride with rosin. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

This compound is synthesized through the reaction of maleic anhydride with commercial-grade rosin in glacial acetic acid. This process yields a crystalline product that can be purified and characterized for further applications in medicinal chemistry . The synthesis method is significant as it allows for high yields and purity, making it suitable for pharmaceutical applications.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits notable antiviral properties. For instance, a study evaluated its effectiveness against various viruses, including influenza A and human papillomavirus (HPV). The oxidized derivatives of this compound showed excellent antiviral activity, particularly against HPV-11, with selectivity indices (SIs) indicating low toxicity relative to their antiviral potency .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Type | EC50 (μM) | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Oxidized this compound | HPV-11 | 2.6 | >100 | 38 |

| Dihydroquinopimaric Acid | Influenza A (H1N1) | 4.5 | >100 | 22 |

| Dihydroquinopimaric Amide | HPV-11 | 3.2 | >100 | 30 |

These findings suggest that this compound and its derivatives could serve as potential leads for antiviral drug development.

Antitumor Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Research indicates that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, maleopimaric diimides were reported to show enhanced cytotoxicity and inhibition of topoisomerase I, an enzyme critical for DNA replication and repair .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Maleopimaric Diimide | HUVEC | >100 |

| Maleopimaric Derivative A | MCF-7 (Breast Cancer) | 15 |

| Maleopimaric Derivative B | A549 (Lung Cancer) | 20 |

These results highlight the potential of this compound derivatives as candidates for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still being elucidated. Studies suggest that the antiviral activity may be linked to interference with viral entry or replication processes within host cells. For instance, time-of-addition experiments indicated that certain compounds derived from this compound exert their effects during early stages of viral infection .

Case Studies

A recent case study focused on the application of this compound derivatives in treating HPV-related lesions. The study involved patients with persistent HPV infections who were treated with formulations containing this compound derivatives. Results indicated a significant reduction in viral load and lesion size, suggesting a promising therapeutic avenue for HPV-related conditions .

Propiedades

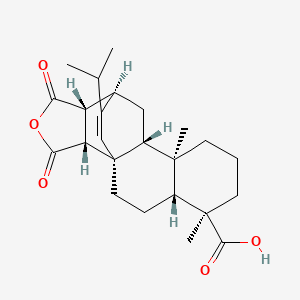

IUPAC Name |

5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-oxapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(27)28)16(24)10-13(14)17-18(24)20(26)29-19(17)25/h11-13,15-18H,5-10H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPCMSPFPMPWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)OC5=O)(CCCC4(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308460 | |

| Record name | 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-23-3, 510-39-4 | |

| Record name | NSC407999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC204220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride, (4.alpha.,8.alpha.,12.alpha.,13R,14R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.